molecular formula C14H12O2 B009087 2-(3-methylphenyl)benzoic Acid CAS No. 107412-71-5

2-(3-methylphenyl)benzoic Acid

Cat. No.: B009087
CAS No.: 107412-71-5
M. Wt: 212.24 g/mol
InChI Key: OISTUEPTMQFDTB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .

Biochemical Pathways

Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds

Pharmacokinetics

Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound, influencing its action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 2-(3-methylphenyl)benzoic Acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known that benzylic compounds can undergo free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This could potentially influence gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature and has a melting point of 97-98 degrees Celsius .

Metabolic Pathways

Benzylic compounds are known to undergo reactions like free radical bromination and nucleophilic substitution , which could potentially involve various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method for synthesizing 2-(3-methylphenyl)benzoic Acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-methylphenyl)benzoic Acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration, sulfonation, and halogenation can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

2-(3-methylphenyl)benzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenyl)benzoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISTUEPTMQFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401899
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107412-71-5
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried flask flushed with N2 was combined 2.7 g (20.0 mmol) of 3-methylbenzeneboronic acid, 3.64 g (15 mmol) of 2-iodobenzoic acid, 150 mL of DME, 26 mL of 10% Na2CO3 and 600 mg (0.5 mmol) of Pd(PPh3)4. The mixture was warmed to reflux for 24 h and partitioned between 100 mL of NaHCO3 and 100 mL of ether. The ether layer was extracted with 2×50 mL of NaHCO3 and the combined NaHCO3 fractions were washed with 2×50 mL of ether, acidified with 10% HCl and extracted with 3×75 mL of ether. The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine, dried (MgSO4) and concentrated in vacuo. The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which after filtration, provided 1.32 g (41% yield) of 3'-methyl-2-biphenylcarboxylic acid as a brown oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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